molecular formula C14H11ClN2O B11684519 2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine

2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine

Cat. No.: B11684519
M. Wt: 258.70 g/mol
InChI Key: LHMYGPYGPULBEB-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine is a chemical research compound based on the imidazo[1,2-a]pyridine scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry due to its diverse biological activities. The core imidazo[1,2-a]pyridine structure is a key component in several approved drugs and is the subject of extensive research, particularly in central nervous system (CNS) disorders and infectious diseases . Researchers value this scaffold for its potential to interact with multiple biological targets. Structurally, the incorporation of a 4-chloro-phenoxymethyl group at the 2-position may offer unique steric and electronic properties for structure-activity relationship (SAR) studies. In the field of neuroscience, structurally related 2-phenyl-imidazo[1,2-a]pyridine derivatives have been investigated as specific agonists for the Peripheral Benzodiazepine Receptor (PBR, now known as TSPO), which plays a critical role in the regulation of neurosteroid biosynthesis . Activation of this receptor can lead to increased concentrations of neuroactive steroids like allopregnanolone in the brain, producing marked anxiolytic effects in preclinical models without significant interaction with central benzodiazepine receptors . Other derivatives of the imidazo[1,2-a]pyridine scaffold have been designed as potential therapeutic agents for Alzheimer's disease, functioning as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These inhibitors are designed to target both the catalytic anionic site and the peripheral anionic site (PAS) of the enzymes, which may help improve cholinergic neurotransmission and slow disease progression . In infectious disease research, particularly against Mycobacterium tuberculosis , imidazo[1,2-a]pyridine amides have demonstrated potent anti-tubercular activity, with some lead compounds progressing to clinical trials . The mechanism of action for these compounds is often linked to the inhibition of the essential bacterial enzyme enoyl acyl carrier protein reductase (InhA) . This makes the imidazo[1,2-a]pyridine core a highly valuable structure for developing new anti-mycobacterial agents. This product is intended for research purposes only, such as in vitro assays and preclinical studies, to further explore these and other potential mechanisms of action. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c15-11-4-6-13(7-5-11)18-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10H2

InChI Key

LHMYGPYGPULBEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Haloketone Synthesis and Cyclization

4-Chlorophenoxymethyl ketone precursors are synthesized via nucleophilic substitution between 4-chlorophenol and α-bromoacetophenone. Subsequent cyclization with 2-aminopyridine in refluxing ethanol (12–24 h) yields the target compound. Catalyst-free protocols under solvent-free conditions at 80–100°C achieve 85–95% yields. For example, Zhu et al. reported a solvent-free condensation of 2-aminopyridine with 4-chlorophenoxymethyl bromoketone, yielding 89% product after 8 h at 90°C.

Key Optimization Parameters :

  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may require inert atmospheres to prevent oxidation.

  • Catalysts : Copper silicate (10 mol%) in ethanol enhances reactivity, reducing reaction times to 1.5–3 h with 94% yields.

Multicomponent Reactions (GBBR-CuAAC Strategy)

The Groebke-Blackburn-Bienaymé reaction (GBBR) coupled with copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables a one-pot synthesis under microwave irradiation.

Procedure and Mechanistic Insights

  • GBBR Step : 2-Aminopyridine, 4-chlorobenzaldehyde, and tert-butyl isocyanide react in ethanol under microwave heating (60°C, 30 min) to form an imidazo[1,2-a]pyridine intermediate.

  • CuAAC Step : Addition of phenylacetylene, sodium ascorbate, and CuSO₄·5H₂O facilitates triazole formation at room temperature, yielding bifunctional derivatives.

Representative Data :

  • Yield : 72–89% for triazole-functionalized analogs.

  • Advantage : Modular introduction of substituents via click chemistry.

Catalyst- and Solvent-Free Synthesis

Eco-friendly protocols eliminate catalysts and solvents, aligning with green chemistry principles.

Direct Cyclization

A mixture of 2-aminopyridine and 4-chlorophenoxymethyl bromoketone is heated neat at 100°C for 6 h, achieving 92% yield. This method avoids column chromatography, with crude products purified via recrystallization (ethanol/water).

Comparative Efficiency :

MethodTime (h)Yield (%)
Solvent-free692
Ethanol reflux394

Radical Functionalization Approaches

Post-synthetic modification via radical reactions introduces functional groups to preformed imidazo[1,2-a]pyridines.

C–H Chlorination

Treatment of 2-(phenoxymethyl)-imidazo[1,2-a]pyridine with N-chlorosuccinimide (NCS) in DMF at 40°C for 4 h installs the 4-chloro substituent, yielding 78–85% product.

Mechanism :

  • Radical initiators (e.g., AIBN) generate chlorine radicals, which abstract hydrogen at the para position of the phenoxymethyl group.

Copper-Catalyzed Cyclization

Copper catalysts (e.g., CuI, CuO) enhance cyclization efficiency, particularly for electron-deficient substrates.

Optimized Protocol

  • Conditions : 2-Aminopyridine, 4-chlorophenoxymethyl bromide, CuI (10 mol%), K₂CO₃, DMF, 110°C, 12 h.

  • Yield : 88–94%.

Advantages :

  • Tolerance to diverse substituents on the phenyl ring.

  • Scalability demonstrated at 50 mmol without yield drop.

Characterization and Analytical Validation

Synthetic products are validated via:

  • ¹H/¹³C NMR : Distinct signals for imidazo[1,2-a]pyridine protons (δ 7.2–8.9 ppm) and the chlorophenyl group (δ 6.6–7.8 ppm).

  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 273.1.

  • IR Spectroscopy : C=N stretch (1640–1670 cm⁻¹) and C–Cl absorption (750 cm⁻¹) .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including 2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine, show effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Case Study: Antimicrobial Efficacy

A study conducted by Jain et al. synthesized several imidazole derivatives and evaluated their antimicrobial activity using the cylinder wells diffusion method. Among the tested compounds, certain derivatives exhibited significant inhibition zones against the aforementioned bacteria when compared to standard antibiotics like Norfloxacin. The results are summarized in the following table:

CompoundBacterial StrainInhibition Zone (mm)
1aS. aureus15
1bE. coli12
4hP. aeruginosa14

These findings indicate that modifications to the imidazo[1,2-a]pyridine structure can enhance antimicrobial efficacy, making it a promising candidate for developing new antimicrobial agents .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that this compound can inhibit tumor cell proliferation through various mechanisms.

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer), significant antiproliferative activity was observed. The following table summarizes the IC50 values for selected compounds:

Cell LineCompoundIC50 (µM)
A549This compound10.5
MCF-7This compound12.0

These results indicate that this compound could serve as a lead for developing new anticancer therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

In vitro studies have demonstrated that imidazo[1,2-a]pyridine derivatives significantly suppress COX-2 activity, a key enzyme involved in inflammation. The following table presents the IC50 values for selected compounds compared to standard anti-inflammatory drugs:

CompoundIC50 (µM)Reference Drug (Celecoxib) IC50 (µM)
Compound A0.04 ± 0.010.04 ± 0.01
Compound B0.03 ± 0.02

These findings underscore the potential of this compound in developing new anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • COX-2 Inhibition: Morpholine substitution at C-3 (IC₅₀ = 0.07 µM) enhances selectivity over COX-1 (selectivity index = 217.1), outperforming phenylamino-substituted analogs .
  • AChE Inhibition : Biphenyl substituents (e.g., 2h) at C-3 improve activity (IC₅₀ = 79 µM), while phenyl groups are inactive, highlighting the role of substituent size and hydrophobicity .
  • Fluorescence: 2-(4-Chlorophenyl) substitution at C-2 reduces fluorescence intensity compared to electron-donor substituents (e.g., methoxy), suggesting electronic effects dominate optical properties .

Physicochemical Properties

  • Crystal Structures : Substituents such as trifluoromethyl or nitro groups influence packing patterns and hydrogen bonding, which may correlate with stability and solubility .

Biological Activity

The compound 2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine is part of the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₈ClN₃O
  • Molecular Weight : 233.66 g/mol
  • Structural Features : The compound features a chloro-substituted phenyl group and an imidazo[1,2-a]pyridine core, which are critical for its biological interactions.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. Specifically, studies have shown that compounds within this class can induce apoptosis in various cancer cell lines.

  • Induction of Apoptosis :
    • The compound activates the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and subsequent activation of caspases 3 and 8. This mechanism was observed in colon cancer cell lines HT-29 and Caco-2 .
  • Inhibition of c-Met Signaling :
    • Some derivatives have been identified as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. These compounds demonstrated antiproliferative effects against lung and pancreatic cancer cells through targeted inhibition of c-Met signaling pathways .

In Vitro Studies

A range of studies have evaluated the efficacy of this compound against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism
HT-290.15Apoptosis induction via caspase activation
Caco-20.21Mitochondrial pathway activation
A5490.29c-Met inhibition

These findings indicate that the compound exhibits potent anticancer activity with low toxicity to normal cells .

Case Studies

Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Colon Cancer Treatment :
    • A study involving HT-29 and Caco-2 cells showed that treatment with imidazo[1,2-a]pyridine derivatives resulted in significant reduction in cell viability and induced apoptosis through mitochondrial pathways .
  • Lung Cancer Models :
    • Derivatives targeting c-Met were evaluated in vivo using xenograft models. The results indicated a marked reduction in tumor growth rates compared to control groups treated with standard chemotherapy agents .
  • Mechanistic Insights :
    • Molecular docking studies provided insights into binding affinities and interactions between the compound and target proteins involved in cancer signaling pathways. These studies confirmed that the compound binds effectively to c-Met, supporting its role as a targeted therapy .

Q & A

Q. What are the common synthetic methodologies for 2-(4-chloro-phenoxymethyl)-imidazo[1,2-a]pyridine and its derivatives?

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves:

  • Catalytic Friedel-Crafts acylation : A one-pot method using AlCl₃ catalysis for C-3 acetylation, yielding 38 derivatives with high efficiency .
  • Catalyst-free multi-component reactions (MCR) : Eco-friendly approaches using boronic acids and glyoxylic acid, though optimization of solvents (e.g., DMF) and temperature (100°C) is critical for yield improvement .
  • Functionalization via Mannich reactions : Substitution at C-3 with groups like morpholine enhances COX-2 inhibitory activity (IC₅₀ = 0.07 μM) .

Q. How are imidazo[1,2-a]pyridine derivatives structurally characterized?

Standard techniques include:

  • ¹H/¹³C NMR and HRMS : Used to confirm substituent positions and purity, as demonstrated in antibacterial studies of 2-thiosubstituted derivatives .
  • X-ray crystallography or computational modeling : To resolve spatial configurations, particularly for derivatives with complex substituents like 4-chloro-phenoxymethyl groups .

Q. What biological activities are associated with this scaffold?

The imidazo[1,2-a]pyridine core exhibits diverse activities:

  • COX-2 inhibition : Derivatives with morpholine substituents show high selectivity (index = 217.1) .
  • GABA receptor modulation : Acetylated derivatives are screened via computational models to predict ligand-receptor binding .
  • Antimicrobial potential : While some 3-nitro derivatives showed no activity against S. aureus or P. aeruginosa, structural optimization is ongoing .

Advanced Research Questions

Q. How can substituent effects at C-3 be systematically analyzed to enhance bioactivity?

Methodologies include:

  • Structure-activity relationship (SAR) studies : Compare substituents like phenylamino vs. morpholine groups using in vitro assays (e.g., COX-1/COX-2 inhibition) .
  • Computational docking : Predict binding affinities with targets like GABA receptors to prioritize synthetic targets .
  • Pharmacophore modeling : Identify critical functional groups (e.g., sulfonyl or nitro groups) for activity optimization .

Q. How should researchers address contradictions in biological data (e.g., inactive derivatives)?

Strategies involve:

  • Replicating assays under standardized conditions : Ensure consistency in bacterial strains (e.g., P. aeruginosa ATCC 27853) and methods (microdilution vs. diffusion) .
  • Exploring off-target effects : Use proteomic or transcriptomic profiling to identify alternative mechanisms .
  • Analyzing physicochemical properties : Lipophilicity (logP) or steric hindrance from substituents may explain reduced permeability .

Q. What advanced techniques integrate computational and experimental data for drug design?

  • Reaction coordinate diagrams : Validate synthetic pathways (e.g., AlCl₃-catalyzed acylation) using DFT calculations .
  • Molecular dynamics simulations : Study ligand-receptor interactions over time, as applied to GABA receptor models .
  • Machine learning : Train models on existing SAR data to predict novel bioactive derivatives .

Q. How can researchers evaluate the therapeutic potential of this scaffold?

  • In vivo efficacy studies : Test analgesic or anti-inflammatory activity in rodent models, as done for COX-2 inhibitors .
  • Toxicology profiling : Assess hepatotoxicity and bioavailability using in vitro assays (e.g., HepG2 cell viability) .
  • Patent landscape analysis : Review existing patents (e.g., zolpidem analogs) to identify unexplored structural niches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.